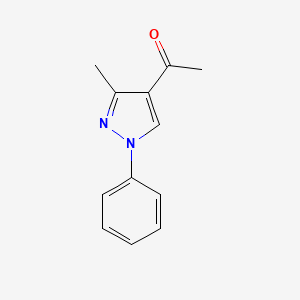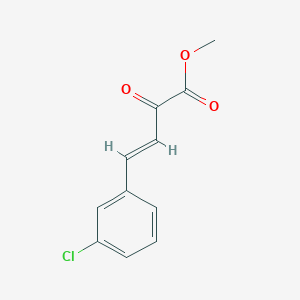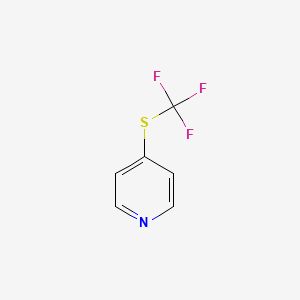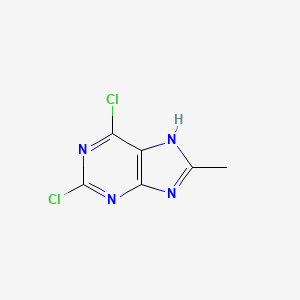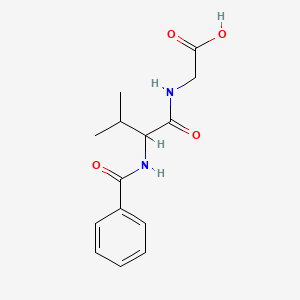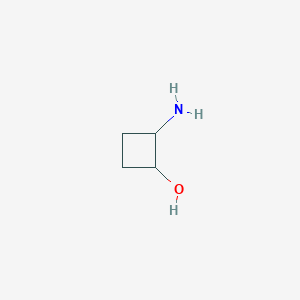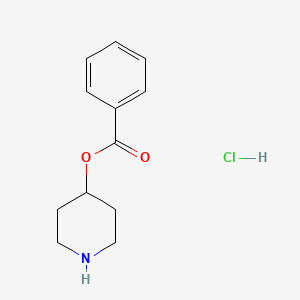
5-Bromo-2-(4-methylphenoxy)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-2-(4-methylphenoxy)aniline is an organic compound with the molecular formula C13H12BrNO . It is used for proteomics research .
Molecular Structure Analysis
The molecular weight of 5-Bromo-2-(4-methylphenoxy)aniline is 278.14 . The exact structure is not provided in the search results.Physical And Chemical Properties Analysis
The molecular formula of 5-Bromo-2-(4-methylphenoxy)aniline is C13H12BrNO and its molecular weight is 278.14 . Other physical and chemical properties are not provided in the search results.Aplicaciones Científicas De Investigación
Nucleophilic Substitution Reactions : "5-Bromo-2-(4-methylphenoxy)aniline" undergoes nucleophilic substitution reactions. For instance, reactions with acetate ion or nitrogen nucleophiles have been investigated, demonstrating how different conditions and reactants can lead to varied products (Sarma, Klein, & Otter, 1994).
Synthesis of Bromobenzene Derivatives : Research on the synthesis of bromobenzene derivatives, including 5-Bromo-2-(4-methylphenoxy)aniline, highlights its use in creating various compounds. This process involves selective bromination and diazotization, which are critical steps in organic synthesis (Weller & Hanzlik, 1988).
Conversion of Phenols to Anilines : The compound has been used in the conversion of phenols to anilines, showcasing a novel synthesis method. This involves reactions with bromo compounds and is considered a safe, convenient, and inexpensive method for large-scale preparation of anilines (Mizuno & Yamano, 2005).
Synthesis and Characterization of Schiff Bases : Research has been done on the synthesis and characterization of hexa(4-bromo-2-formyl-phenoxy)cyclotriphosphazene and derivatives, where 5-Bromo-2-(4-methylphenoxy)aniline plays a role. This study helps understand the structural and spectroscopic properties of these compounds (Öztürk et al., 2013).
Spectroscopic Investigation : The compound has been subject to FTIR and FTRaman spectroscopic investigation. This research provides insights into its molecular geometry and vibrational frequencies, contributing to a deeper understanding of its physical and chemical properties (Ramalingam et al., 2010).
Mecanismo De Acción
Target of Action
It’s known that brominated anilines are often used in the synthesis of pharmaceuticals and dyes . They can also be used as intermediates in organic synthesis .
Mode of Action
For instance, they can undergo nucleophilic substitution reactions . In these reactions, the bromine atom (a good leaving group) is replaced by a nucleophile .
Result of Action
Brominated anilines can potentially undergo metabolic activation to form reactive species, which can bind to cellular macromolecules and cause cellular damage .
Action Environment
The action, efficacy, and stability of 5-Bromo-2-(4-methylphenoxy)aniline can be influenced by various environmental factors. These can include temperature, pH, and the presence of other chemicals. For instance, the Suzuki–Miyaura coupling reaction, which is often used to synthesize brominated anilines, is known to be influenced by the choice of boron reagent and the reaction conditions .
Propiedades
IUPAC Name |
5-bromo-2-(4-methylphenoxy)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNO/c1-9-2-5-11(6-3-9)16-13-7-4-10(14)8-12(13)15/h2-8H,15H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFPHEKLZVLCZMG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=C(C=C(C=C2)Br)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-(4-methylphenoxy)aniline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

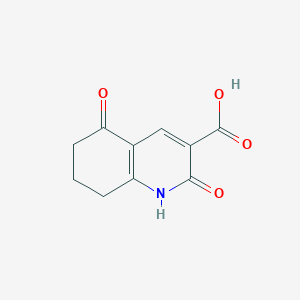
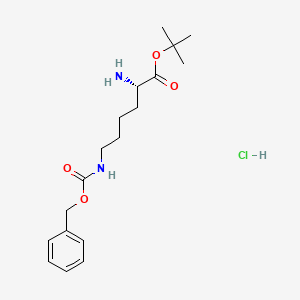
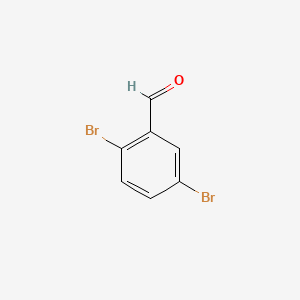
![Oxirane, [2-(phenylmethoxy)phenyl]-](/img/structure/B1315433.png)

